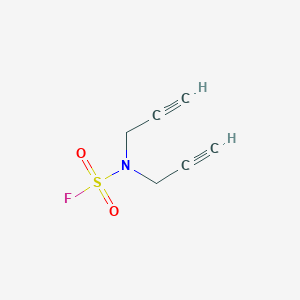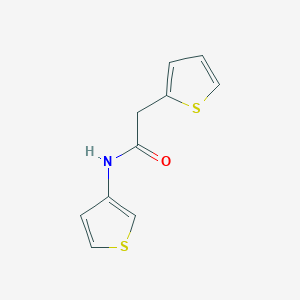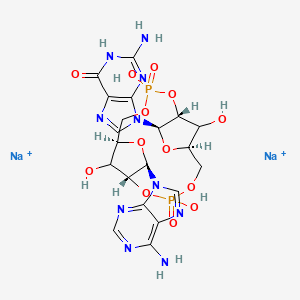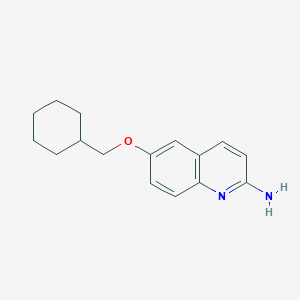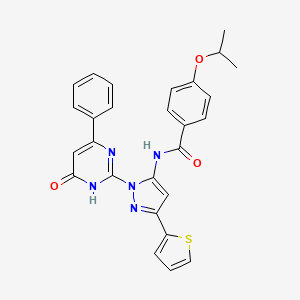![molecular formula C32H26AlClN8 B14122220 38-Chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,10,12,14,19,21,23,25,30,32,34-tetradecaene](/img/structure/B14122220.png)
38-Chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,10,12,14,19,21,23,25,30,32,34-tetradecaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
38-Chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17173110,17128,3502,708,37011,16020,25026,39It is widely used in photodynamic therapy (PDT) and sonodynamic therapy (SDT) for cancer treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of aluminum phthalocyanine disulfonate involves the reaction of phthalic anhydride with urea and aluminum chloride in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of aluminum phthalocyanine disulfonate follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Aluminum phthalocyanine disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation states of the compound, while substitution reactions can yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Aluminum phthalocyanine disulfonate has a wide range of scientific research applications:
Chemistry: Used as a photosensitizer in photochemical reactions.
Biology: Employed in studies involving cellular imaging and tracking.
Medicine: Utilized in photodynamic therapy (PDT) and sonodynamic therapy (SDT) for cancer treatment.
Industry: Applied in the development of light-sensitive materials and dyes.
Wirkmechanismus
The mechanism of action of aluminum phthalocyanine disulfonate involves the generation of reactive oxygen species (ROS) upon exposure to light or ultrasound. These ROS cause damage to cellular components, leading to cell death. The compound targets cellular membranes and organelles, disrupting their function and integrity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zinc phthalocyanine disulfonate
- Iron phthalocyanine disulfonate
- Copper phthalocyanine disulfonate
Uniqueness
Aluminum phthalocyanine disulfonate is unique due to its high efficiency as a photosensitizer and its ability to generate ROS under both light and ultrasound exposure. This dual functionality makes it particularly effective in cancer treatment compared to other similar compounds.
Eigenschaften
Molekularformel |
C32H26AlClN8 |
|---|---|
Molekulargewicht |
585.0 g/mol |
IUPAC-Name |
38-chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,10,12,14,19,21,23,25,30,32,34-tetradecaene |
InChI |
InChI=1S/C32H26N8.Al.ClH/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-17,23,25,31,33,36-40H;;1H/q-2;+3;/p-1 |
InChI-Schlüssel |
SKGWCDGKEYGCJK-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC2C3NC(=C2C=C1)NC4=C5C=CC=CC5=C6N4[Al](N7C(=C8C=CC=CC8=C7NC9C1C=CC=CC1=C(N9)N6)N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


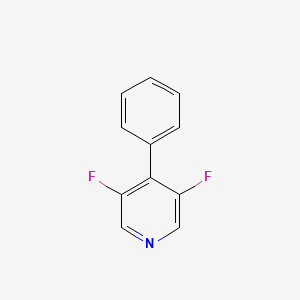
![Platinate(2-), bis(nitrito-kappaN)[sulfato(2-)-kappaO,kappaO']-, dihydrogen, (SP-4-2)-](/img/structure/B14122156.png)
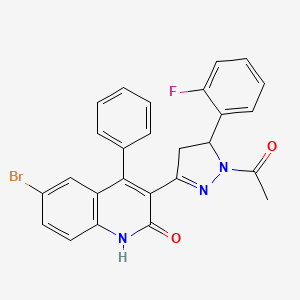
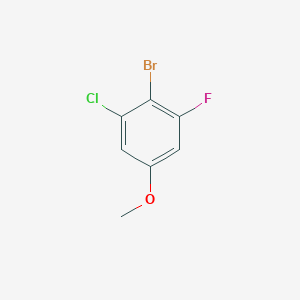
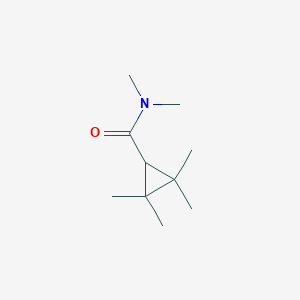
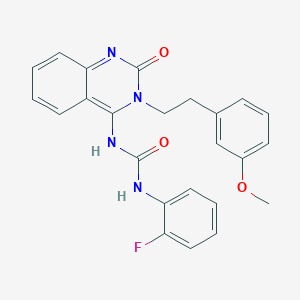
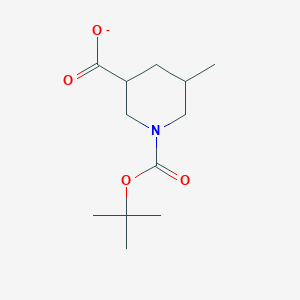
![4-[(4-Methylphenyl)sulfanyl]oxane](/img/structure/B14122181.png)
![4-methyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14122189.png)
